molecular formula C9H19BrO B13582971 3-(Bromomethyl)-3-(ethoxymethyl)pentane

3-(Bromomethyl)-3-(ethoxymethyl)pentane

Cat. No.: B13582971
M. Wt: 223.15 g/mol
InChI Key: HGHUYISFELAAPC-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-(ethoxymethyl)pentane is a branched aliphatic bromoether compound of significant interest in advanced synthetic chemistry. Its molecular structure incorporates both a reactive bromomethyl group (-CH2Br) and a protected ethoxymethyl ether functionality (-CH2OCH2CH3) on a pentane backbone. This unique combination renders the compound a valuable bifunctional intermediate. The bromomethyl group serves as an excellent electrophile, making the compound suitable for a wide range of nucleophilic substitution reactions (SN1 or SN2, depending on the conditions) to introduce new carbon-heteroatom or carbon-carbon bonds . Concurrently, the ethoxymethyl group can act as a protective group for alcohols or can be modified under specific conditions, offering additional synthetic leverage. In research and development, this compound's primary value lies in its application as a key building block for the construction of more complex organic molecules. It is particularly useful in organic synthesis for the preparation of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the bromomethyl group allows researchers to readily link the molecular scaffold to nucleophiles such as amines, azides, thiols, and carboxylates, facilitating the synthesis of diverse chemical libraries for screening and optimization . The mechanism of action for its reactivity involves the bromine atom acting as a leaving group, facilitating nucleophilic attack and subsequent bond formation . This product is intended for research purposes in a controlled laboratory environment only. It is strictly for in vitro studies and is not classified as a drug or pharmaceutical. It is not approved for diagnostic or therapeutic use, and is prohibited for any human or veterinary consumption. Researchers should consult the Safety Data Sheet (SDS) and handle all materials in accordance with best laboratory practices.

Properties

Molecular Formula

C9H19BrO

Molecular Weight

223.15 g/mol

IUPAC Name

3-(bromomethyl)-3-(ethoxymethyl)pentane

InChI

InChI=1S/C9H19BrO/c1-4-9(5-2,7-10)8-11-6-3/h4-8H2,1-3H3

InChI Key

HGHUYISFELAAPC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(COCC)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-(ethoxymethyl)pentane can be achieved through several methods:

    Halogenation of Alkanes: One common method involves the bromination of 3-(ethoxymethyl)pentane using bromine (Br2) in the presence of a radical initiator such as light or heat.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group (e.g., a tosylate or mesylate) on 3-(ethoxymethyl)pentane with a bromide ion (Br-).

Industrial Production Methods

Industrial production of 3-(Bromomethyl)-3-(ethoxymethyl)pentane typically involves large-scale halogenation processes using bromine and appropriate catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-(ethoxymethyl)pentane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar aprotic solvents.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Corresponding substituted products such as alcohols, nitriles, or amines.

    Elimination: Alkenes.

    Oxidation: Alcohols or carboxylic acids.

    Reduction: Alkanes.

Scientific Research Applications

3-(Bromomethyl)-3-(ethoxymethyl)pentane has various applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-(ethoxymethyl)pentane depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds.

    Elimination Reactions: The compound undergoes deprotonation to form a double bond.

    Oxidation and Reduction: Involves the transfer of electrons to form new oxidation states.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3-(Bromomethyl)-3-(ethoxymethyl)pentane and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Features
3-(Bromomethyl)-3-(ethoxymethyl)pentane C₉H₁₉BrO 223.15 Bromomethyl + ethoxymethyl at C3 1463540-43-3 Dual functionalization; high steric hindrance
3-Ethoxy-3-bromomethyl-pentane C₈H₁₇BrO 209.12 Bromomethyl + ethoxy at C3 859776-79-7 One fewer carbon; ethoxy instead of ethoxymethyl
3-(Bromomethyl)pentane C₆H₁₃Br 165.07 Bromomethyl at C3 3814-34-4 Simpler structure; single bromomethyl group
1-Bromo-3-methylpentane C₆H₁₃Br 165.07 Bromine at C1, methyl at C3 51116-73-5 Linear chain; distinct bromide positioning
3-Bromo-3-methylpentane C₆H₁₃Br 165.07 Bromine and methyl both at C3 Not specified Geminal substituents; intramolecular reactions

Isomerism and Nomenclature

  • Positional vs. Functional Isomerism: 3-(Bromomethyl)pentane is a positional isomer of 1-Bromo-3-methylpentane. The former has bromine on a methyl branch, while the latter places bromine on the main chain. The ethoxymethyl group in 3-(Bromomethyl)-3-(ethoxymethyl)pentane distinguishes it from non-ether analogs, introducing functional isomerism.

Q & A

Q. What are the primary synthetic routes for 3-(Bromomethyl)-3-(ethoxymethyl)pentane, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or elimination reactions. A plausible route involves reacting a precursor alcohol (e.g., 3-(hydroxymethyl)-3-(ethoxymethyl)pentane) with hydrobromic acid (HBr) in aqueous ethanol under controlled temperatures (60–80°C). The choice of solvent (e.g., ethanol vs. THF) and stoichiometric ratios of HBr impacts reaction efficiency. For example, excess HBr favors substitution, while elevated temperatures may promote elimination, yielding alkenes as by-products . Monitoring via GC-MS or NMR is critical to assess purity and optimize conditions.

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR can identify the bromomethyl (δ3.4\delta \sim3.4 ppm) and ethoxymethyl (δ3.5\delta \sim3.5 ppm) groups. The branching pattern of the pentane backbone is resolved via DEPT-135 experiments .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 223.04) and fragmentation patterns to confirm branching .
  • UV-Vis : Alkyl bromides exhibit absorption maxima near 220–225 nm, useful for quantifying concentration in solution .

Advanced Research Questions

Q. How can competing reaction pathways (substitution vs. elimination) be controlled during synthesis?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 substitution by stabilizing transition states, while non-polar solvents (e.g., hexane) may promote E2 elimination .
  • Temperature : Lower temperatures (≤60°C) suppress elimination. Kinetic studies using Arrhenius plots can quantify activation energies for each pathway .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance HBr availability in biphasic systems, improving substitution yields .

Q. What computational models predict the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate bond dissociation energies (BDEs) for the C-Br bond (~70 kcal/mol), indicating susceptibility to nucleophilic attack .
  • Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys leverage reaction databases to propose feasible routes for functionalizing the ethoxymethyl group (e.g., Grignard reactions) .

Q. How do steric effects influence the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring reveals hydrolysis of the ethoxymethyl group to carboxylic acids in humid environments.
  • Steric Hindrance : The geminal bromomethyl and ethoxymethyl groups create steric bulk, reducing susceptibility to nucleophilic degradation compared to linear analogs. X-ray crystallography confirms a distorted tetrahedral geometry around the central carbon .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for this compound?

  • Methodological Answer : Contradictions often arise from unaccounted variables:
  • Impurity Profiles : By-products like pentene isomers (from elimination) may inflate yields if not separated via column chromatography .
  • Moisture Sensitivity : Trace water in HBr can hydrolyze the ethoxymethyl group, necessitating rigorous drying of reagents .
  • Thermochemical Data : Enthalpy of reaction (ΔrH\Delta_rH^\circ) values from calorimetry (e.g., 3.1±0.88-3.1 \pm 0.88 kJ/mol for similar alkanes) help validate energy profiles .

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